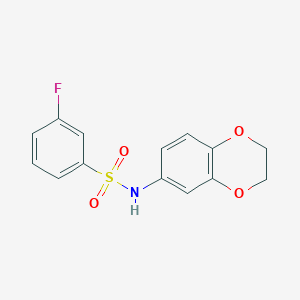

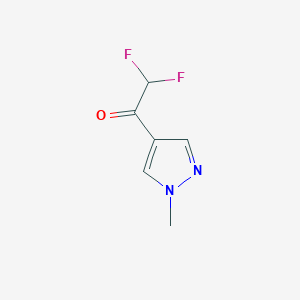

N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-3-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

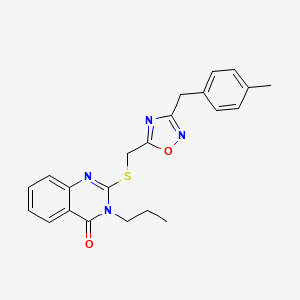

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide” is a chemical compound . It belongs to the class of compounds known as sulfonamides . Sulfonamides are known for their wide range of medicinal applications, including their use as antibacterial, antiviral, and antimigraine medications .

Synthesis Analysis

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide” involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .科学研究应用

抗菌和生物膜抑制作用

研究已经合成了具有显著抗菌和生物膜抑制特性的 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-3-氟苯磺酰胺衍生物。例如,新的衍生物已被证明对由大肠杆菌和枯草芽孢杆菌形成的细菌生物膜表现出抑制作用,显示出中等细胞毒性,这表明它们在对抗细菌感染和生物膜相关疾病中具有潜在应用 (Abbasi 等人,2020)。

抗菌和抗炎特性

另一个研究方向集中于合成带有 1,4-苯并二氧杂环的磺酰胺,旨在探索它们的抗菌潜力及其作为炎症疾病治疗剂的用途。一些合成的化合物对各种革兰氏阳性菌和革兰氏阴性菌菌株表现出良好的抑制活性,并且对作为抗炎药物靶点的脂氧合酶酶具有良好的抑制作用 (Abbasi 等人,2017)。

抗癌活性

探索磺酰胺衍生物的抗癌活性也是一个重要的研究领域。例如,已研究了混合配体铜(II)-磺酰胺配合物的 DNA 结合、切割、遗传毒性和抗癌活性,证明了它们作为抗肿瘤细胞的抗增殖剂的潜力。这些复合物显示出主要通过凋亡诱导细胞死亡的希望,突出了它们在癌症治疗中的适用性 (González-Álvarez 等人,2013)。

酶抑制

源自 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-3-氟苯磺酰胺的化合物已被评估其酶抑制特性,特别是对对各种生理功能至关重要的碳酸酐酶。这些研究导致了对针对碳酸酐酶特定亚型的有效抑制剂的鉴定,为治疗与酶失调相关的疾病提供了潜在的治疗途径 (Pala 等人,2014)。

作用机制

Target of Action

Similar compounds have been known to inhibit proteases , carbonic anhydrase , and COX-2 . These enzymes play crucial roles in various physiological processes, including inflammation, apoptosis, and cell proliferation.

Mode of Action

Sulfonamides, a class of compounds to which this molecule belongs, generally work by blocking the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .

Biochemical Pathways

Sulfonamides, in general, are known to disturb the cell cycle in the g1 phase and act as inhibitors of histone deacetylase (hdac), thereby ceasing tumor cell growth . They also inhibit carbonic anhydrase, which is involved in many physiological disorders including epilepsy and osteoporosis .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum anti-bacterial action . In higher doses, sulfonamides may cause nausea, vomiting, and abdominal irritation .

Result of Action

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-10-2-1-3-12(8-10)21(17,18)16-11-4-5-13-14(9-11)20-7-6-19-13/h1-5,8-9,16H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJAXNIPUSCYSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)

![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)

![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2958645.png)